molecular formula C21H21N3S B11435832 6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11435832
M. Wt: 347.5 g/mol
InChI Key: BTUZZQAWGAPRQV-UHFFFAOYSA-N
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Description

6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a substituted phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the thiophene ring and the specific substitution pattern on the phenyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C21H21N3S

Molecular Weight

347.5 g/mol

IUPAC Name

6-methyl-N-(4-propan-2-ylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H21N3S/c1-14(2)16-7-9-17(10-8-16)22-21-20(18-5-4-12-25-18)23-19-11-6-15(3)13-24(19)21/h4-14,22H,1-3H3

InChI Key

BTUZZQAWGAPRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)C(C)C)C4=CC=CS4)C=C1

Origin of Product

United States

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